![molecular formula C13H20O6 B13426026 Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one is a complex organic compound with the molecular formula C13H20O6. This compound is known for its role as an intermediate in the synthesis of Chlorogenic Acid-13C3, a labeled analog of an important intermediate in lignin biosynthesis. It is also recognized for its antioxidant properties and its ability to inhibit the tumor-promoting activity of phorbol ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature, pressure, and catalyst concentration to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in the formation of alcohols or hydrocarbons .
科学的研究の応用
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including Chlorogenic Acid-13C3.
Biology: Acts as an antioxidant and inhibitor of tumor-promoting activity, making it useful in studies related to cancer and oxidative stress.
Medicine: Potential protective effects against streptozotocin-nicotinamide generated oxidative stress-induced diabetes and cardiovascular diseases.
Industry: Utilized in the production of various chemical compounds and materials.
作用機序
The mechanism of action of Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one involves its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. It also inhibits the tumor-promoting activity of phorbol ester by interfering with specific molecular targets and pathways involved in tumor promotion.
類似化合物との比較
Similar Compounds
Chlorogenic Acid-13C3: A labeled analog used in lignin biosynthesis.
Phorbol Ester: A compound known for its tumor-promoting activity.
Uniqueness
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one is unique due to its dual role as an antioxidant and an inhibitor of tumor-promoting activity. This combination of properties makes it particularly valuable in scientific research related to cancer, oxidative stress, and cardiovascular diseases.
特性
分子式 |
C13H20O6 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
(3'aS,4'R,5R,7'aR)-4'-hydroxy-2,2,2',2'-tetramethylspiro[1,3-dioxolane-5,6'-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole]-4-one |
InChI |
InChI=1S/C13H20O6/c1-11(2)16-8-6-13(5-7(14)9(8)17-11)10(15)18-12(3,4)19-13/h7-9,14H,5-6H2,1-4H3/t7-,8-,9+,13-/m1/s1 |
InChIキー |
XDUHCBIXCVVZDA-RVBSWOSCSA-N |
異性体SMILES |
CC1(O[C@@H]2C[C@]3(C[C@H]([C@@H]2O1)O)C(=O)OC(O3)(C)C)C |
正規SMILES |
CC1(OC2CC3(CC(C2O1)O)C(=O)OC(O3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


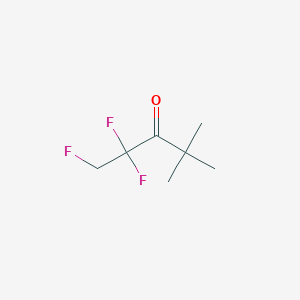
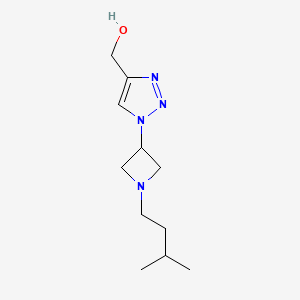

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
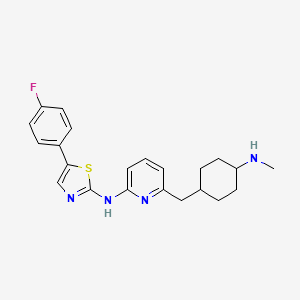
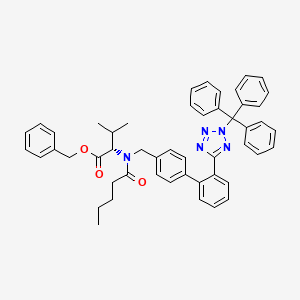
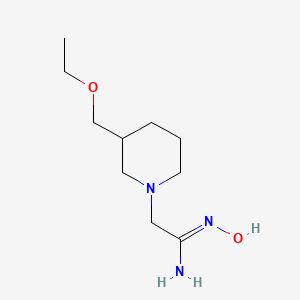
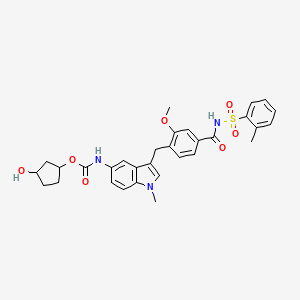


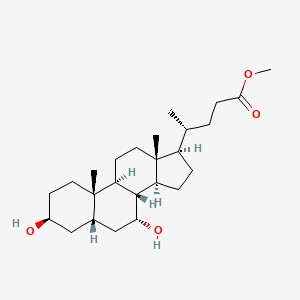
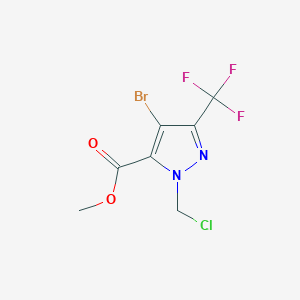
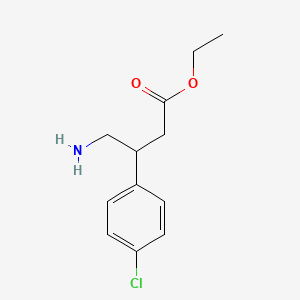
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)
